molecular formula C13H19N B12690799 5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine CAS No. 85237-72-5

5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine

Katalognummer: B12690799
CAS-Nummer: 85237-72-5
Molekulargewicht: 189.30 g/mol
InChI-Schlüssel: BHNLTTSWHMADPU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine is a chemical compound with the molecular formula C13H19N. It is a derivative of pyridine, characterized by a bicyclic structure where a pyridine ring is fused with a decahydrocyclodecane ring. This compound is achiral and has a molecular weight of 189.2967 g/mol .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the hydrogenation of cyclodeca[b]pyridine derivatives using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature .

Industrial Production Methods

Industrial production of this compound may involve similar hydrogenation processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .

Analyse Chemischer Reaktionen

Types of Reactions

5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Cyclodeca[b]pyridine: The parent compound without hydrogenation.

    Decahydroquinoline: A similar bicyclic structure but with a quinoline ring.

    Octahydroisoquinoline: Another bicyclic compound with an isoquinoline ring.

Uniqueness

5,6,7,8,9,10,11,12-Octahydrocyclodeca[b]pyridine is unique due to its specific bicyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it valuable in various synthetic and research applications.

Eigenschaften

CAS-Nummer

85237-72-5

Molekularformel

C13H19N

Molekulargewicht

189.30 g/mol

IUPAC-Name

5,6,7,8,9,10,11,12-octahydrocyclodeca[b]pyridine

InChI

InChI=1S/C13H19N/c1-2-4-6-10-13-12(8-5-3-1)9-7-11-14-13/h7,9,11H,1-6,8,10H2

InChI-Schlüssel

BHNLTTSWHMADPU-UHFFFAOYSA-N

Kanonische SMILES

C1CCCCC2=C(CCC1)C=CC=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.